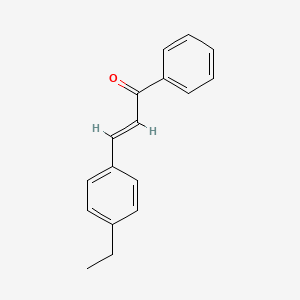

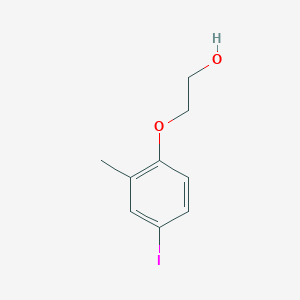

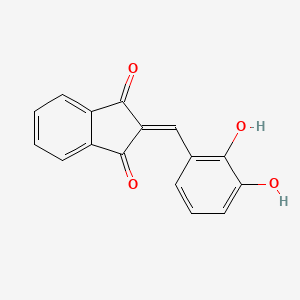

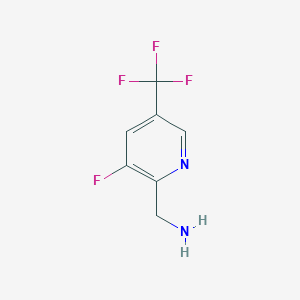

![molecular formula C10H9ClN2O2 B6355701 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% CAS No. 1397187-24-4](/img/structure/B6355701.png)

8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A fast and efficient protocol under microwave irradiation in methanol and sodium bicarbonate as a base has been accomplished .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-based derivatives with a biphenyl side chain are potential AChE inhibitors . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, have been recognized for their wide range of applications .

Mode of Action

Nevertheless, imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% in laboratory experiments is its high purity and low cost. It is also easy to use and can be stored for long periods of time. However, there are some limitations to using 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% in laboratory experiments. It is a hazardous compound and should be handled with care. Additionally, it is not suitable for use in high-temperature reactions as it can decompose.

Direcciones Futuras

There are a number of potential future directions for 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% research. These include the development of new synthetic methods using 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, the development of new compounds using 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%, and the study of the biochemical and physiological effects of 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% on various cellular processes. Additionally, there is potential for the use of 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% in drug discovery and the development of novel drugs and drug candidates. Finally, 8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% could be used to study the interactions between various compounds and their targets, such as proteins and enzymes.

Métodos De Síntesis

8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% is synthesized by reacting 3-chloro-4-cyano-imidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature for 4-5 hours. The product is then isolated by distillation and purified by recrystallization.

Aplicaciones Científicas De Investigación

8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95% has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used in the synthesis of novel drugs and drug candidates. Additionally, it is used in the synthesis of complex molecules and in the study of biochemical and physiological pathways.

Propiedades

IUPAC Name |

ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKUVXRPBHXCEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.